molecular formula C30H30O6 B035370 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol CAS No. 19920-00-4

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

Cat. No.: B035370
CAS No.: 19920-00-4
M. Wt: 486.6 g/mol
InChI Key: GJSYWZLTIIFQTD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol: is an organic compound with the molecular formula C30H28O4 It is characterized by the presence of four methoxyphenyl groups attached to an ethanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as:

    Reaction Setup: Mixing 4-methoxybenzaldehyde with the diol precursor in a reactor.

    Catalysis: Adding a strong acid catalyst to promote the reaction.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrakis(4-methoxyphenyl)ethene: Similar in structure but lacks the ethanediol backbone.

    1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: Contains hydroxy groups instead of methoxy groups.

    1,1,2,2-Tetrakis(4-methylphenyl)ethane: Features methyl groups instead of methoxy groups.

Uniqueness

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both methoxyphenyl groups and an ethanediol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSYWZLTIIFQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392654
Record name Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-00-4
Record name Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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